molecular formula C17H23BrN2O3 B2669499 tert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate CAS No. 1008505-52-9

tert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate

Numéro de catalogue B2669499
Numéro CAS: 1008505-52-9
Poids moléculaire: 383.286
Clé InChI: WLFJKGHSWMUPNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine, which is a cyclic amine with a six-membered ring structure. The tert-butyl group in the compound provides steric hindrance, which makes it a useful intermediate in the synthesis of other compounds.

Applications De Recherche Scientifique

Synthesis and Drug Development

tert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate serves as an important intermediate for the synthesis of small molecule anticancer drugs. Its synthesis from commercially available piperidin-4-ylmethanol through steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions showcases its utility in drug development. This compound is integral in the synthesis of various molecules with potential applications in cancer therapy, as well as in the treatment of depression and cerebral ischemia. The high yield and rapid synthesis method highlight its significance in the pharmaceutical industry (Zhang et al., 2018).

Biological Evaluation and Antibacterial Activity

Another derivative of this compound was synthesized and evaluated for its biological activities. It demonstrated moderate antibacterial and anthelmintic activities. The compound's structure, confirmed by various spectroscopic methods and single crystal X-ray diffraction, showcases its potential as a bioactive molecule. Despite its moderate activity, this compound could serve as a starting point for the development of more potent derivatives (Sanjeevarayappa et al., 2015).

Intermediate for Vandetanib

The compound has been identified as a key intermediate in the synthesis of Vandetanib, a medication used in the treatment of certain types of cancer. The synthesis involves acylation, sulfonation, and substitution steps, underlining the compound's role in creating therapeutic agents. This application exemplifies the chemical's utility in producing clinically relevant drugs (Wang et al., 2015).

GPR35 Agonist Development

A related bromobenzamido compound was utilized in the development of a GPR35 agonist, highlighting the broader applicability of such structures in receptor-targeted drug discovery. This specific agonist demonstrates the ability to label receptors with high affinity, offering insights into receptor function and potential therapeutic interventions (Thimm et al., 2013).

Chemical Structure and Molecular Analysis

The compound's structure serves as a foundation for further chemical modifications and analysis. Studies involving X-ray diffraction and density functional theory calculations provide detailed insights into its molecular configuration, facilitating the design of novel compounds with enhanced biological activities. Such structural analyses are crucial for understanding the compound's interactions at the molecular level, guiding the development of targeted therapies (Yang et al., 2021).

Propriétés

IUPAC Name

tert-butyl 4-[(4-bromobenzoyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-14(9-11-20)19-15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFJKGHSWMUPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.